3-クロロスルホニル-4-イソプロピル安息香酸

説明

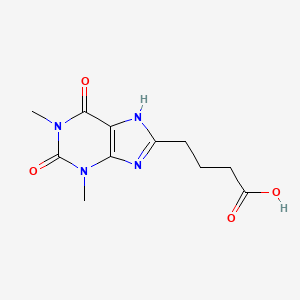

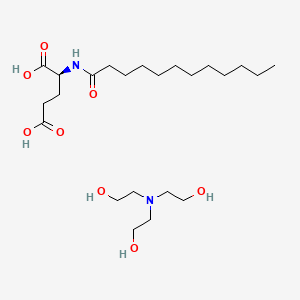

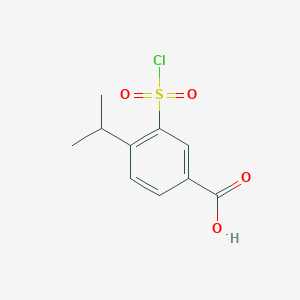

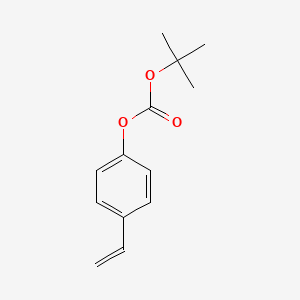

3-Chlorosulfonyl-4-isopropyl-benzoic acid is a chemical compound . It is a sulfonyl halide . The molecular formula is C10H11ClO4S and the average mass is 262.710 Da .

Synthesis Analysis

3-Chlorosulfonyl-4-isopropyl-benzoic acid participates in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .Molecular Structure Analysis

The molecular structure of 3-Chlorosulfonyl-4-isopropyl-benzoic acid can be represented as ClSO2C6H4CO2H . The monoisotopic mass is 262.006653 Da .Chemical Reactions Analysis

As a sulfonyl halide, 3-Chlorosulfonyl-4-isopropyl-benzoic acid is involved in various chemical reactions. It is used in the synthesis of novel anthranilic acid class of PPARδ (Peroxisome proliferator-activated receptor δ) partial agonists .Physical and Chemical Properties Analysis

3-Chlorosulfonyl-4-isopropyl-benzoic acid is a white to light beige crystalline powder . It has a density of 1.6±0.1 g/cm3 . The melting point is 128-130 °C (lit.) .科学的研究の応用

プロテオミクス研究

3-クロロスルホニル-4-イソプロピル安息香酸: は、プロテオミクス研究において、タンパク質やペプチドの修飾試薬として使用されます。 この化合物は、タンパク質中のアミノ基と反応し、研究者はタンパク質を標識したり、固定化してさらに分析することができます .

高分子化学

高分子化学の分野では、この化合物はリビングラジカル重合を触媒するために使用されます。 これは、特定の末端基を持つポリマーの合成における試薬として作用し、明確に定義された構造を持つブロックコポリマーを作成するために不可欠です .

医薬品化学

この化合物は、医薬品候補の合成に医薬品化学で応用されています。 そのスルホニルクロリド基はさまざまな求核試薬に対して反応性があり、潜在的な薬理作用を持つ複雑な分子の構築における汎用性の高い中間体になります .

触媒

3-クロロスルホニル-4-イソプロピル安息香酸: は、ポリマー結合型転移水素化触媒の調製のための前駆体として使用されます。 これらの触媒は、水素供与体を使用して二重結合またはカルボニル基を還元する化学反応で使用されます .

生体共役

この化合物は、生体共役技術にも使用されます。 これは、バイオ分子にスルホネート基を付加するために使用でき、これはバイオセンサーや診断ツールの開発における重要なステップです .

有機合成

有機合成では、3-クロロスルホニル-4-イソプロピル安息香酸 はスルホン化反応のための貴重な試薬です。 これは、有機分子にスルホニル基を導入するために使用され、その物理的特性または反応性を変化させることができます .

Safety and Hazards

作用機序

Target of Action

It is known that sulfonyl halides, such as this compound, are often used in organic synthesis due to their reactivity .

Mode of Action

3-Chlorosulfonyl-4-isopropyl-benzoic acid, being a sulfonyl halide, is likely to interact with its targets through a nucleophilic substitution reaction. In this reaction, the chlorine atom attached to the sulfonyl group is replaced by a nucleophile, which could be any molecule or ion with a free pair of electrons .

Biochemical Pathways

It is known to participate in the synthesis of novel anthranilic acid class of pparδ (peroxisome proliferator-activated receptor δ) partial agonists . PPARδ is involved in the regulation of lipid metabolism, inflammation, and cell proliferation.

Pharmacokinetics

Its solubility in methanol suggests that it may be well-absorbed in the body. Its molecular weight (262.71 g/mol ) and predicted density (1.591±0.06 g/cm3 ) may also influence its distribution and metabolism.

Result of Action

As a participant in the synthesis of pparδ partial agonists , it may indirectly influence the functions regulated by PPARδ, such as lipid metabolism, inflammation, and cell proliferation.

Action Environment

It is known to be sensitive to moisture , suggesting that humidity could affect its stability. Its storage conditions (keep in a dark place, sealed in dry, room temperature ) also provide some insight into the environmental conditions that could influence its action and stability.

特性

IUPAC Name |

3-chlorosulfonyl-4-propan-2-ylbenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11ClO4S/c1-6(2)8-4-3-7(10(12)13)5-9(8)16(11,14)15/h3-6H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSRCCOHUNHPILB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1=C(C=C(C=C1)C(=O)O)S(=O)(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClO4S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50309333 | |

| Record name | 3-Chlorosulfonyl-4-isopropyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.71 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59815-29-1 | |

| Record name | 59815-29-1 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=211802 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-Chlorosulfonyl-4-isopropyl-benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50309333 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-(chlorosulfonyl)-4-(propan-2-yl)benzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Pyrazine, 2-[(methylthio)methyl]-](/img/structure/B1593620.png)